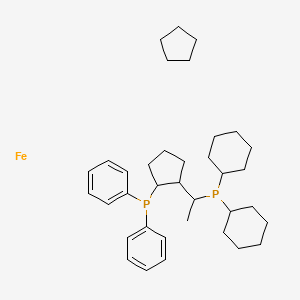

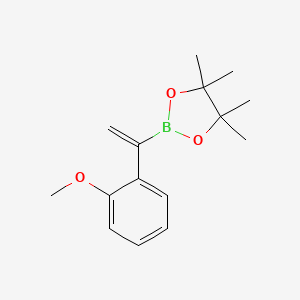

![molecular formula C42H70O12 B13402648 2-[4,5-dihydroxy-6-(hydroxymethyl)-2-[[12-hydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13402648.png)

2-[4,5-dihydroxy-6-(hydroxymethyl)-2-[[12-hydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ginsenoside Rk1 is a rare saponin compound derived from the root of Panax ginseng, a plant widely used in traditional Chinese medicine. This compound has garnered significant attention due to its diverse pharmacological properties, including anti-tumor, anti-inflammatory, and anti-diabetic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ginsenoside Rk1 can be synthesized through the heat treatment of ginsenosides found in Panax ginseng. The process involves steaming white ginseng in a hermetically sealed container at 98°C for 30 hours, followed by drying and additional steaming for another 30-45 hours . This method facilitates the selective formation of ginsenoside Rk1 by cleaving glycosidic bonds in existing ginsenosides.

Industrial Production Methods: Industrial production of ginsenoside Rk1 often involves physical heating and chemical transformation methods, including protein steaming and acid hydrolysis . These methods are designed to maximize the yield of ginsenoside Rk1 while maintaining its bioactive properties.

Chemical Reactions Analysis

Types of Reactions: Ginsenoside Rk1 undergoes various chemical reactions, including dehydration, hydrolysis, and rearrangement of glycosidic bonds .

Common Reagents and Conditions:

Major Products Formed: The primary products formed from these reactions include ginsenoside Rg3, Rg5, and Rk1 .

Scientific Research Applications

Chemistry:

Biology:

- Investigated for its role in regulating cellular processes such as apoptosis and cell cycle arrest .

Medicine:

- Demonstrated significant anti-tumor activity in various cancer cell lines, including lung squamous cell carcinoma and hepatocellular carcinoma .

- Exhibits anti-inflammatory and anti-diabetic effects, making it a potential therapeutic agent for chronic diseases .

Industry:

Mechanism of Action

Ginsenoside Rk1 exerts its effects through multiple molecular targets and pathways:

Induction of Apoptosis: Ginsenoside Rk1 induces apoptosis in cancer cells by activating caspase-dependent pathways and causing mitochondrial dysfunction.

Regulation of Glutamine Metabolism: Ginsenoside Rk1 inhibits glutamine metabolism in hepatocellular carcinoma by downregulating GLS1 expression and activating the ERK/c-Myc signaling pathway.

Comparison with Similar Compounds

Ginsenoside Rk1 is part of a family of ginsenosides, each with unique properties:

Ginsenoside Rg3: Similar to Rk1, Rg3 is formed through heat treatment and exhibits anti-tumor and anti-inflammatory effects.

Ginsenoside Rg5: Another compound formed alongside Rk1, Rg5 shares similar pharmacological activities but differs in its molecular structure.

Ginsenoside Rh2: Known for its anti-cancer properties, Rh2 is structurally different from Rk1 but shares some overlapping biological activities.

Ginsenoside Rk1 stands out due to its potent anti-tumor effects and ability to induce ferroptosis, making it a unique and valuable compound in scientific research and therapeutic applications.

Properties

Molecular Formula |

C42H70O12 |

|---|---|

Molecular Weight |

767.0 g/mol |

IUPAC Name |

2-[4,5-dihydroxy-6-(hydroxymethyl)-2-[[12-hydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C42H70O12/c1-21(2)10-9-11-22(3)23-12-16-42(8)30(23)24(45)18-28-40(6)15-14-29(39(4,5)27(40)13-17-41(28,42)7)53-38-36(34(49)32(47)26(20-44)52-38)54-37-35(50)33(48)31(46)25(19-43)51-37/h10,23-38,43-50H,3,9,11-20H2,1-2,4-8H3 |

InChI Key |

KWDWBAISZWOAHD-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCCC(=C)C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

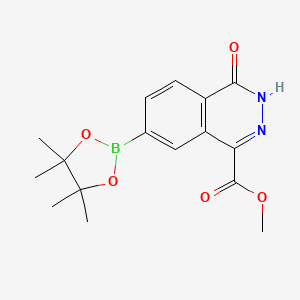

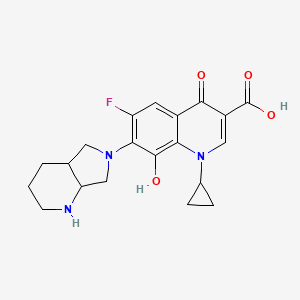

![8-Methyl-2-(3-nitrophenyl)-3-piperazin-1-ylmethyl-imidazo[1,2-a]pyridine](/img/structure/B13402572.png)

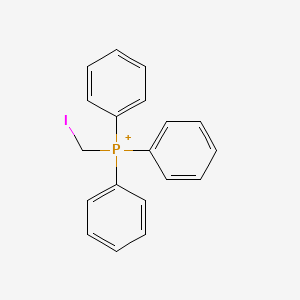

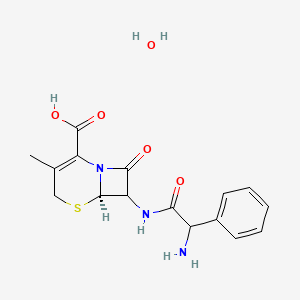

![(2S)-5-amino-2-[[2,2-dideuterio-2-(2,3,4-trideuteriophenyl)acetyl]amino]-5-oxopentanoic acid](/img/structure/B13402586.png)

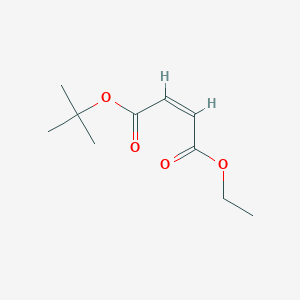

![[1-(4-fluorophenyl)-6-(1-methylpyrazol-4-yl)sulfonyl-4,5,7,8-tetrahydropyrazolo[3,4-g]isoquinolin-4a-yl]-[4-(trifluoromethyl)pyridin-2-yl]methanone](/img/structure/B13402594.png)

![Perfluoro-n-[1,2-13C2]undecanoic acid](/img/structure/B13402608.png)

![sodium;3-(6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)butyl sulfate](/img/structure/B13402611.png)

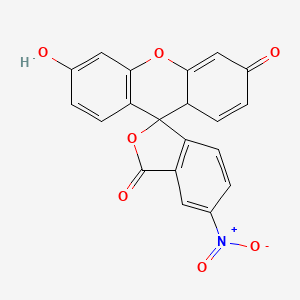

![1-[3-[4-Amino-3-[4-(3-fluorophenoxy)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]pyrrolidin-1-yl]-4-[cyclobutyl(methyl)amino]but-2-en-1-one;1-[3-[4-amino-3-[4-(3-fluorophenoxy)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]pyrrolidin-1-yl]-4-[cyclopropyl(methyl)amino]but-2-en-1-one](/img/structure/B13402639.png)